molecular formula C15H30O2 B164420 Methyl 12-methyltridecanoate CAS No. 5129-58-8

Methyl 12-methyltridecanoate

Cat. No.: B164420
CAS No.: 5129-58-8
M. Wt: 242.40 g/mol
InChI Key: FLESKWMKPOBWDE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 12-methyltridecanoate is a biosurfactant derived from Brevibacterium casei LS14 . It’s primarily used as a taxonomic marker, in iso-fatty acid studies, synthesis, and as an internal standard . .

Result of Action

It has been suggested that it enhances the biocompatibility of functionalized silver nanoparticles in vivo , indicating a potential role in nanoparticle delivery or stabilization.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its efficacy as a biosurfactant could be affected by temperature, pH, and the presence of other compounds. Its stability may also be influenced by storage conditions .

Properties

IUPAC Name

methyl 12-methyltridecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17-3/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLESKWMKPOBWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199288
Record name Methyl 12-methyltridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-58-8
Record name Methyl 12-methyltridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 12-methyltridecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 12-methyltridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 12-METHYLTRIDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B508508OUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methyl 12-methyltridecanoate and why is its presence in Eriobotrya japonica L. significant?

A1: this compound is a fatty acid methyl ester (FAME) identified in the methanol extract of Eriobotrya japonica L. seed peels through Gas Chromatography-Mass Spectrometry (GC-MS) analysis []. While the study primarily focuses on identifying a wide range of compounds in Eriobotrya japonica L., the presence of this compound and other identified compounds contributes to the understanding of the plant's phytochemical profile. Further research is needed to elucidate the specific biological activity and potential applications of this compound within the broader context of Eriobotrya japonica L.'s medicinal properties.

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